
1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with an amino group, a methyl group, and a fluoropropanol moiety
Preparation Methods
The synthesis of 1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of Substituents: The amino and methyl groups are introduced through substitution reactions, often using reagents such as ammonia or methyl iodide.
Fluoropropanol Addition: The final step involves the addition of the fluoropropanol moiety, which can be achieved through nucleophilic substitution reactions using fluorinated alcohols.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium azide or thiols, resulting in the formation of azides or thioethers.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Studies: It is used in studies exploring receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.
Industrial Applications: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol can be compared with similar compounds, such as:
1-(3-Amino-2-methylpiperidin-1-yl)-3-chloropropan-2-ol: This compound has a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(3-Amino-2-methylpiperidin-1-yl)-3-bromopropan-2-ol: The presence of a bromine atom can influence the compound’s pharmacokinetic properties and its interaction with molecular targets.
The uniqueness of this compound lies in its fluorine substitution, which can enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H19FN2O |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(3-amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-9(11)3-2-4-12(7)6-8(13)5-10/h7-9,13H,2-6,11H2,1H3 |
InChI Key |
ZLLUAIZGRFUZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1CC(CF)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13248227.png)
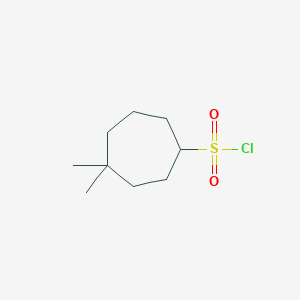
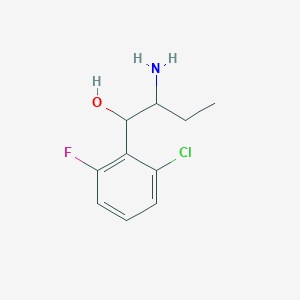

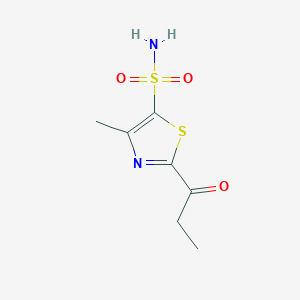

![[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13248267.png)
![1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)



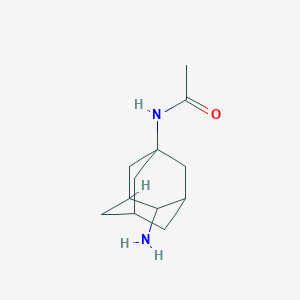
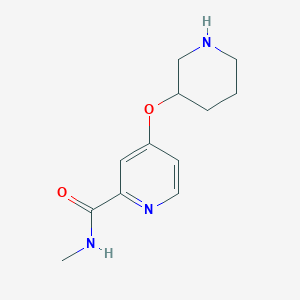
![1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248307.png)
